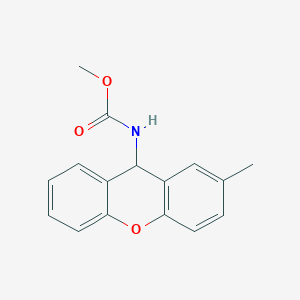![molecular formula C19H14N2O5 B11591737 (4E)-3-(3-nitrophenyl)-4-[4-(prop-2-en-1-yloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11591737.png)
(4E)-3-(3-nitrophenyl)-4-[4-(prop-2-en-1-yloxy)benzylidene]-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-3-(3-Nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its complex structure, which includes a nitrophenyl group, a prop-2-en-1-yloxyphenyl group, and a dihydro-1,2-oxazol-5-one core. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(3-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazolone core: This can be achieved by the cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the prop-2-en-1-yloxyphenyl group: This can be done through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
(4E)-3-(3-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-3-(3-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
- (4E)-3-(4-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one
- (4E)-3-(3-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-thione
Comparison:
- Uniqueness: The presence of the nitrophenyl and prop-2-en-1-yloxyphenyl groups in (4E)-3-(3-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one imparts unique chemical properties and potential biological activities compared to its analogs.
- Chemical Properties: Variations in the substituents on the phenyl rings and the oxazolone core can lead to differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C19H14N2O5 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(4E)-3-(3-nitrophenyl)-4-[(4-prop-2-enoxyphenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H14N2O5/c1-2-10-25-16-8-6-13(7-9-16)11-17-18(20-26-19(17)22)14-4-3-5-15(12-14)21(23)24/h2-9,11-12H,1,10H2/b17-11+ |
InChI Key |
YMJVDXOHQLDXLO-GZTJUZNOSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11591663.png)
![2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11591671.png)
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11591673.png)
![[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11591680.png)
![2-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}quinoline](/img/structure/B11591687.png)
![(3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11591698.png)
![5-{6-Hydroxy-5-phenyl-[1,1'-biphenyl]-3-YL}-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B11591705.png)
![2-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11591714.png)
![Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B11591716.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11591721.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)acetamide](/img/structure/B11591728.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B11591745.png)
![prop-2-en-1-yl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591756.png)

